2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol
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Overview
Description
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an amino group and an ethanol moiety makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an amine, followed by reduction to introduce the amino group . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol include:
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid: This compound has a similar spirocyclic structure but with an acetic acid moiety instead of ethanol.
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl: Another spirocyclic compound with different functional groups and applications. The uniqueness of this compound lies in its specific functional groups and the versatility they provide in various chemical reactions and applications.
Properties
IUPAC Name |
2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQYLLVNUYGOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CCO)N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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